

# Technical Guide: 3-(Boc-amino)-2,2-dimethyl-1-propanol

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## Compound of Interest

Compound Name: 3-(Boc-amino)-2,2-dimethyl-1-propanol

Cat. No.: B066928

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CAS Number: 184357-44-6

This technical guide provides an in-depth overview of **3-(Boc-amino)-2,2-dimethyl-1-propanol**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.

## Chemical and Physical Properties

**3-(Boc-amino)-2,2-dimethyl-1-propanol**, also known as tert-butyl (2-(hydroxymethyl)-1,1-dimethylethyl)carbamate, is a white solid. Its Boc-protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical applications. The bulky tert-butyl group provides steric hindrance, influencing the reactivity and conformation of the final products.

Property	Value	Reference
CAS Number	184357-44-6	[1][2]
Molecular Formula	C10H21NO3	[2]
Molecular Weight	203.28 g/mol	[2]
Appearance	White to off-white solid	
Purity	Typically >97%	[2]

## Synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

The synthesis of **3-(Boc-amino)-2,2-dimethyl-1-propanol** is typically achieved through the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in the presence of a suitable base.

## Experimental Protocol

Materials:

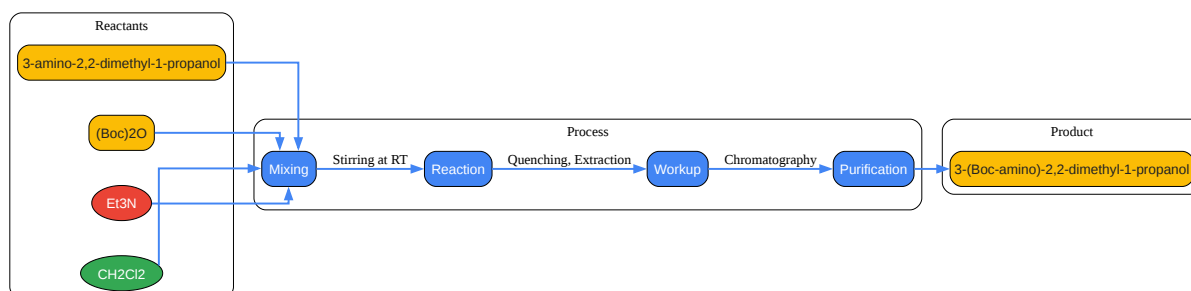
- 3-amino-2,2-dimethyl-1-propanol
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable non-nucleophilic base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

#### Procedure:

- In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 equivalent) in dichloromethane.
- Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3-(Boc-amino)-2,2-dimethyl-1-propanol** as a white solid.

## Reaction Workflow



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Caption: Synthesis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**.

## Applications in Drug Development

**3-(Boc-amino)-2,2-dimethyl-1-propanol** serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

While specific examples of its incorporation into marketed drugs are not widely documented in readily available literature, its structural motif is of significant interest in the development of protease inhibitors and other therapeutic agents where the neopentyl group can provide beneficial steric interactions with biological targets.

## Logical Relationship in Drug Discovery

The use of **3-(Boc-amino)-2,2-dimethyl-1-propanol** in a drug discovery pipeline typically follows a logical progression from a starting material to a final drug candidate.



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Caption: Role in Drug Discovery Pipeline.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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